2,6-Bis(4-fluorophenyl)nicotinic acid
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Overview
Description
2,6-Bis(4-fluorophenyl)nicotinic acid is a chemical compound characterized by its unique structure, which includes a nicotinic acid core substituted with two fluorophenyl groups at the 2 and 6 positions. This compound is part of the broader class of fluorinated aromatic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-fluorophenyl)nicotinic acid typically involves the following steps:
Bromination: The starting material, 2,6-dimethylnicotinic acid, undergoes bromination to introduce bromine atoms at the 2 and 6 positions.
Fluorination: The brominated compound is then subjected to a fluorination reaction, where the bromine atoms are replaced with fluorine atoms using a fluorinating agent such as xenon difluoride (XeF2) or silver(I) fluoride (AgF).
Phenyl Group Introduction: Finally, the fluorinated compound is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst to introduce the phenyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(4-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Substitution reactions can replace the fluorine atoms with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols, amines, and other reduced forms.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
2,6-Bis(4-fluorophenyl)nicotinic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,6-Bis(4-fluorophenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl groups enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2,6-Bis(4-fluorophenyl)nicotinic acid is compared with other similar compounds, such as:
2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid: Similar structure but different core.
Bis(4-fluorophenyl)methanol: Contains a methanol group instead of a carboxylic acid.
Flmodafinil: A derivative of modafinil with fluorophenyl groups.
These compounds share the common feature of fluorinated phenyl groups but differ in their core structures and functional groups, leading to different properties and applications.
Properties
IUPAC Name |
2,6-bis(4-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2NO2/c19-13-5-1-11(2-6-13)16-10-9-15(18(22)23)17(21-16)12-3-7-14(20)8-4-12/h1-10H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMIZZPQYQDMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C(=O)O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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